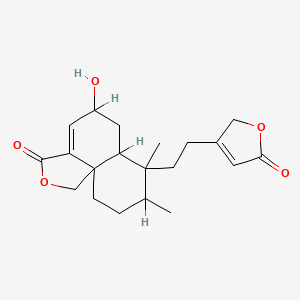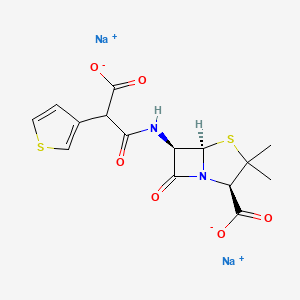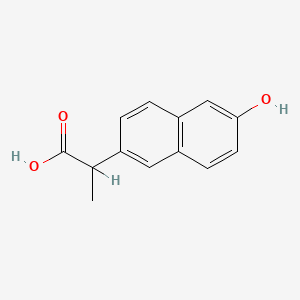
N-Acetylcolchinol,methyl ether
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Acetylcolchinol, methyl ether is a synthetic derivative of colchicine, a well-known pseudo-alkaloid. Colchicine has been widely used to treat gout, immune-mediated diseases, and psoriatic arthritis. N-Acetylcolchinol, methyl ether is known for its biological activity, particularly as a tubulin polymerization inhibitor .
Vorbereitungsmethoden
The synthesis of N-Acetylcolchinol, methyl ether can be achieved through various methods. One approach involves the chemoselective reduction of chalcone followed by intramolecular oxidative arene-arene coupling in an electrochemical cell . Another method includes the use of Diels-Alder cycloaddition and direct catalytic CH-arylation . Industrial production methods often employ electrochemical pathways to replace traditional protocols that use hazardous reagents .
Analyse Chemischer Reaktionen
N-Acetylcolchinol, methyl ether undergoes several types of chemical reactions, including:
Oxidation: Photooxidation of colchicine to endoperoxide in the presence of hematoporphyrin as a photosensitizer.
Reduction: Asymmetric reduction using electrochemical methods.
Substitution: Acylation of free amine to furnish the target compound.
Common reagents used in these reactions include nBu4NBF4, TFFA, and TFA in MeCN as the solvent . Major products formed from these reactions include the target N-Acetylcolchinol, methyl ether and its phosphate derivative ZD6126 .
Wissenschaftliche Forschungsanwendungen
N-Acetylcolchinol, methyl ether has a wide range of scientific research applications:
Wirkmechanismus
N-Acetylcolchinol, methyl ether exerts its effects by binding to the tubulin cytoskeleton of endothelial cells in tumor blood vessels. This binding prevents the polymerization of tubulin monomers, thereby impairing the process of antigen recognition and inhibiting cancer cell growth . The molecular targets involved include intracellular tubulin monomers .
Vergleich Mit ähnlichen Verbindungen
N-Acetylcolchinol, methyl ether is compared with other similar compounds such as:
Colchicine: The parent compound, widely used to treat gout and immune-mediated diseases.
Demecolcine: A less toxic analogue used in chemotherapy.
Allocolchicinoids: Derivatives with a benzene ring replacing the 7-membered tropolone ring, showing good biological activity and less toxicity.
N-Acetylcolchinol, methyl ether is unique due to its specific binding to tubulin and its development as a prodrug (ZD6126) for targeted cancer therapy .
Eigenschaften
CAS-Nummer |
65967-01-3 |
|---|---|
Molekularformel |
C21H25NO5 |
Molekulargewicht |
371.4 g/mol |
IUPAC-Name |
N-[(8S)-5,13,14,15-tetramethoxy-8-tricyclo[9.4.0.02,7]pentadeca-1(15),2(7),3,5,11,13-hexaenyl]acetamide |
InChI |
InChI=1S/C21H25NO5/c1-12(23)22-17-9-6-13-10-18(25-3)20(26-4)21(27-5)19(13)15-8-7-14(24-2)11-16(15)17/h7-8,10-11,17H,6,9H2,1-5H3,(H,22,23)/t17-/m0/s1 |
InChI-Schlüssel |
FEPNCXXZWLXIHV-KRWDZBQOSA-N |
SMILES |
CC(=O)NC1CCC2=CC(=C(C(=C2C3=C1C=C(C=C3)OC)OC)OC)OC |
Isomerische SMILES |
CC(=O)N[C@H]1CCC2=CC(=C(C(=C2C3=C1C=C(C=C3)OC)OC)OC)OC |
Kanonische SMILES |
CC(=O)NC1CCC2=CC(=C(C(=C2C3=C1C=C(C=C3)OC)OC)OC)OC |
Synonyme |
N-acetylcolchinol O-methyl ether NCME |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![8,9,10,10a-Tetrahydro-6,10b-methanofuro[2,3-c]pyrrolo[1,2-a]azepin-2(6H)-one](/img/structure/B1198175.png)





![4,5,6,7,8,8-Hexachloro-1a,2,3,4,5,6,7,7b-octahydro-4,7-methanonaphtho[1,2-b]oxirene](/img/structure/B1198186.png)






